

# Theliatinib Tartrate (CAS 2413487-72-4): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Theliatinib tartrate |           |
| Cat. No.:            | B12404286            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Theliatinib tartrate, also known as Xiliertinib or HMPL-309, is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed by Hutchison MediPharma, Theliatinib was investigated for the treatment of solid tumors, particularly those with wild-type EGFR activation. Preclinical studies demonstrated significant anti-tumor activity in various cancer models, including esophageal cancer. Theliatinib entered Phase I clinical trials but its development has since been discontinued. This technical guide provides a comprehensive overview of Theliatinib tartrate, including its mechanism of action, preclinical data, and detailed experimental protocols.

## **Chemical and Physical Properties**

Theliatinib tartrate is the tartrate salt of Theliatinib.

| Property          | Value                                   |
|-------------------|-----------------------------------------|
| CAS Number        | 2413487-72-4                            |
| Molecular Formula | C29H32N6O8                              |
| Molecular Weight  | 592.60 g/mol                            |
| Synonyms          | Xiliertinib tartrate, HMPL-309 tartrate |



### **Mechanism of Action**

Theliatinib is a potent inhibitor of the EGFR tyrosine kinase. It exerts its effect by competing with adenosine triphosphate (ATP) for the binding site in the kinase domain of EGFR. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3]

## **EGFR Signaling Pathway**

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the phosphorylation of several downstream signaling molecules, initiating multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled tumor growth. Theliatinib, by inhibiting EGFR, effectively shuts down these oncogenic signals.

**Figure 1:** Theliatinib Inhibition of the EGFR Signaling Pathway.

# Preclinical Data In Vitro Activity

Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.

| Target                            | Assay | Value      |
|-----------------------------------|-------|------------|
| Wild-Type EGFR                    | Ki    | 0.05 nM[4] |
| Wild-Type EGFR                    | IC50  | 3 nM[4]    |
| EGFR T790M/L858R Mutant           | IC50  | 22 nM[4]   |
| EGFR Phosphorylation (A431 cells) | IC50  | 7 nM       |



Theliatinib has also shown greater than 50-fold selectivity for EGFR compared to a panel of 72 other kinases.[4]

# In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models

A preclinical study investigated the anti-tumor efficacy of Theliatinib in patient-derived xenograft (PDX) models of esophageal cancer with EGFR overexpression and gene amplification. The study demonstrated that Theliatinib induced significant tumor regression in these models.

| Model        | Treatment   | Dosage                                 | Outcome                                            |
|--------------|-------------|----------------------------------------|----------------------------------------------------|
| PDECX 1T0950 | Theliatinib | 2-15 mg/kg, oral, daily<br>for 21 days | Dose-dependent<br>tumor regression of up<br>to 75% |

## **Clinical Development**

Theliatinib entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.

- NCT02601274: An open-label, dose-escalation study in patients with advanced solid tumors, followed by a dose-expansion cohort in patients with EGFR-positive esophageal carcinoma.
   [5] The dose-escalation cohorts investigated dosages of 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg administered orally once daily.
- NCT02601248: A single-site, open-label, dose-escalation Phase I study in patients with advanced solid tumors.

The development of Theliatinib was subsequently discontinued. While official reasons for the discontinuation have not been publicly disclosed, a 2020 report from Trinity Delta removed Theliatinib from their valuation of Hutchison MediPharma's pipeline until its development path was clarified, suggesting a halt or deprioritization of the program.[6]

# Experimental Protocols In Vitro EGFR Kinase Inhibition Assay (Z´-LYTE™ Assay)



The in vitro inhibitory activity of Theliatinib against EGFR was determined using the Z´-LYTE™ Kinase Assay Kit - Tyr 4 Peptide (Invitrogen, Cat. no. PV3193). The following is a general protocol based on the manufacturer's instructions.

#### Materials:

- Z´-LYTE™ Kinase Assay Kit Tyr 4 Peptide
- · Recombinant EGFR enzyme
- Theliatinib tartrate
- ATP
- Kinase Buffer
- Microplate reader capable of fluorescence resonance energy transfer (FRET) measurement

#### Procedure:

- Kinase Reaction:
  - Prepare a 2X kinase solution in 1X Kinase Buffer.
  - Prepare a 2X peptide/ATP mixture containing the Z´-LYTE™ Tyr 4 Peptide and ATP at 2X the desired final concentration in 1X Kinase Buffer.
  - Prepare serial dilutions of Theliatinib tartrate.
  - $\circ$  In a 384-well plate, add 2.5  $\mu$ L of the Theliatinib dilution, 5  $\mu$ L of the 2X kinase solution, and 2.5  $\mu$ L of the 2X peptide/ATP mixture.
  - Incubate at room temperature for 60 minutes.
- Development Reaction:
  - Add 5 μL of the Development Reagent to each well.
  - Incubate at room temperature for 60 minutes.



### · Detection:

- Read the plate on a microplate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
- Data Analysis:
  - Calculate the emission ratio (Coumarin/Fluorescein).
  - Determine the percent inhibition based on controls (no inhibitor and no enzyme).
  - Plot the percent inhibition against the log of Theliatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the Z´-LYTE™ Kinase Inhibition Assay.

# Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

The in vivo anti-tumor activity of Theliatinib was evaluated in esophageal cancer PDX models established in immunodeficient mice.

#### Materials:

- NOD-SCID mice (6-8 weeks old)
- Freshly resected human esophageal tumor tissue
- Matrigel
- Theliatinib tartrate
- Vehicle (e.g., 0.5% carboxymethylcellulose)

#### Procedure:

• Tumor Implantation:



- Surgically resected human esophageal tumor tissues are cut into small fragments (approximately 2-3 mm³).
- The tumor fragments are subcutaneously implanted along with Matrigel into the flanks of anesthetized NOD-SCID mice.
- Tumor Growth and Passaging:
  - Tumor growth is monitored regularly using calipers.
  - When tumors reach a certain size (e.g., 500-1000 mm<sup>3</sup>), they are harvested and passaged to subsequent generations of mice for cohort expansion.

### Drug Treatment:

- Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³),
   mice are randomized into treatment and control groups.
- **Theliatinib tartrate** is formulated in the vehicle and administered orally at the specified doses and schedule. The control group receives the vehicle only.

### Efficacy Evaluation:

- Tumor volume is measured at regular intervals (e.g., twice a week) using the formula:
   Volume = (length × width²) / 2.
- Animal body weight and general health are monitored throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., western blotting).

### Data Analysis:

- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
- Statistical analysis is performed to determine the significance of the anti-tumor effects.

Figure 3: Workflow for Patient-Derived Xenograft (PDX) Model Studies.



## Conclusion

Theliatinib tartrate is a potent and selective EGFR inhibitor that demonstrated promising preclinical anti-tumor activity, particularly in cancers with wild-type EGFR activation. While its clinical development was discontinued, the available data and experimental protocols provide valuable insights for researchers in the field of oncology and drug development. The information presented in this technical guide serves as a comprehensive resource for understanding the scientific foundation of Theliatinib and can inform future research efforts in targeting EGFR-driven cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. trinitydelta.org [trinitydelta.org]
- To cite this document: BenchChem. [Theliatinib Tartrate (CAS 2413487-72-4): A
   Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12404286#theliatinib-tartrate-cas-number-2413487-72-4]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com